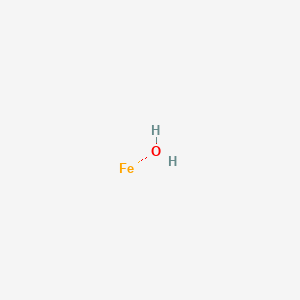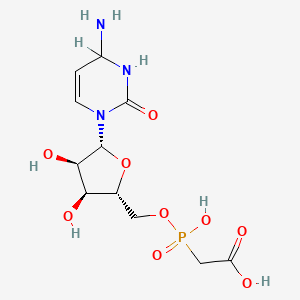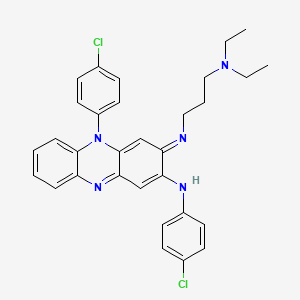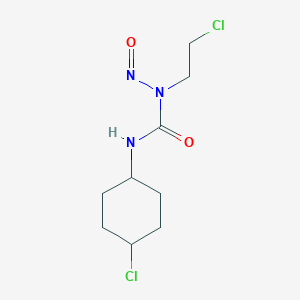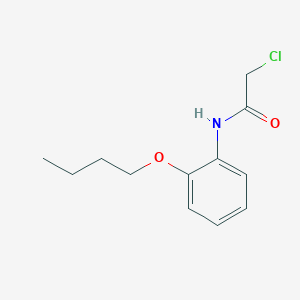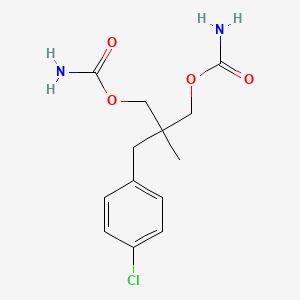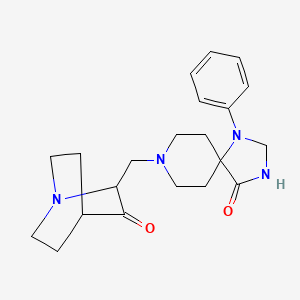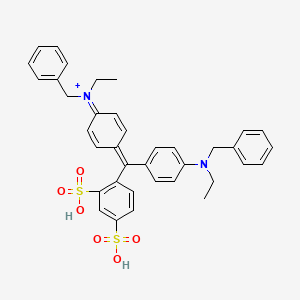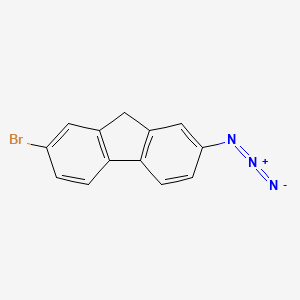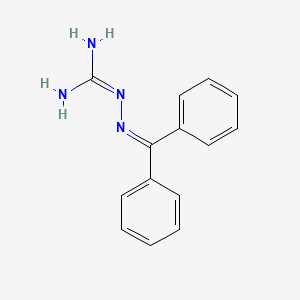![molecular formula C14H16N2 B12797614 n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline CAS No. 6312-26-1](/img/structure/B12797614.png)
n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a methylated aniline group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of N-methylaniline with 2-vinylpyridine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions may include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Catalysts: Common catalysts include palladium or other transition metals.
Solvents: Organic solvents such as toluene or dichloromethane are often used.
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(2-pyridin-2-ylethyl)aniline may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-methyl-N-(2-pyridin-2-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)amine
- N-methyl-N-(2-pyridin-2-ylethyl)benzylamine
- N-methyl-N-(2-pyridin-2-ylethyl)piperidine
Uniqueness
N-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6312-26-1 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
N-methyl-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3 |
Clave InChI |
KBMJIALIOLLWDY-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=CC=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


